molecular formula C17H20N4S B2491028 4-methyl-2-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole CAS No. 2380079-66-1

4-methyl-2-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole

Cat. No.: B2491028
CAS No.: 2380079-66-1
M. Wt: 312.44
InChI Key: HBIAICLHYQJHTR-UHFFFAOYSA-N
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Description

4-methyl-2-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions. The pyrazole and piperidine rings are then introduced through subsequent reactions involving appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-methyl-2-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-2-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-methyl-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4S/c1-12-6-5-8-15-16(12)19-17(22-15)21-9-4-3-7-14(21)13-10-18-20(2)11-13/h5-6,8,10-11,14H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIAICLHYQJHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCCCC3C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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